

# Nolomirole Hydrochloride: A Technical Overview of its Discovery and Development

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## Compound of Interest

Compound Name: *Nolomirole hydrochloride*

CAS No.: 138531-51-8

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## Abstract

**Nolomirole hydrochloride** (developmental code name: CHF-1035) is a selective dual agonist for the dopamine D2 and  $\alpha$ 2-adrenergic receptors. Developed by Chiesi Farmaceutici in the 1990s and early 2000s, it was investigated primarily for the treatment of heart failure.

Nolomirole is a prodrug, rapidly hydrolyzed in the body to its active metabolite, CHF-1024. Despite reaching Phase 3 clinical trials, its development was ultimately discontinued, and it was never marketed. This document provides a detailed technical guide on the discovery and development history of **Nolomirole hydrochloride**, including its pharmacological profile, mechanism of action, and a summary of key preclinical and clinical findings.

## Discovery and Development History

**Nolomirole hydrochloride** was first described in the scientific literature in 1992.[1] It was developed by the Italian pharmaceutical company Chiesi Farmaceutici as a potential oral treatment for heart failure.[1] The rationale for its development was based on the hypothesis

that modulating the neurohormonal systems involved in the pathophysiology of heart failure, specifically the sympathetic nervous system, could be beneficial.

The development of Nolomirole progressed through preclinical studies and into clinical trials, reaching Phase 3, the final stage before regulatory approval. However, for reasons not publicly disclosed in detail, the development of **Nolomirole hydrochloride** was discontinued.

Developmental Timeline:

- Early 1990s: Nolomirole first described in scientific literature.
- 1990s - 2000s: Under development by Chiesi Farmaceutici for heart failure.
- Early 2000s: Progressed to Phase 3 clinical trials.
- Post-Phase 3: Development discontinued.

## Pharmacological Profile

**Nolomirole hydrochloride** is the hydrochloride salt of Nolomirole, a 5,6-diisobutyryloxy-N-methyl-2-aminotetralin.[1] It acts as a prodrug, meaning it is administered in an inactive form and is then converted to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin), through hydrolysis by circulating esterase enzymes.[1]

The active metabolite, CHF-1024, is a dual agonist of the dopamine D2 receptor and the  $\alpha$ 2-adrenergic receptor.[1] This dual agonism is believed to inhibit the release of catecholamines, such as norepinephrine, from sympathetic nerve endings, thereby reducing sympathetic tone, a key factor in the progression of heart failure.[2]

## Quantitative Pharmacological Data

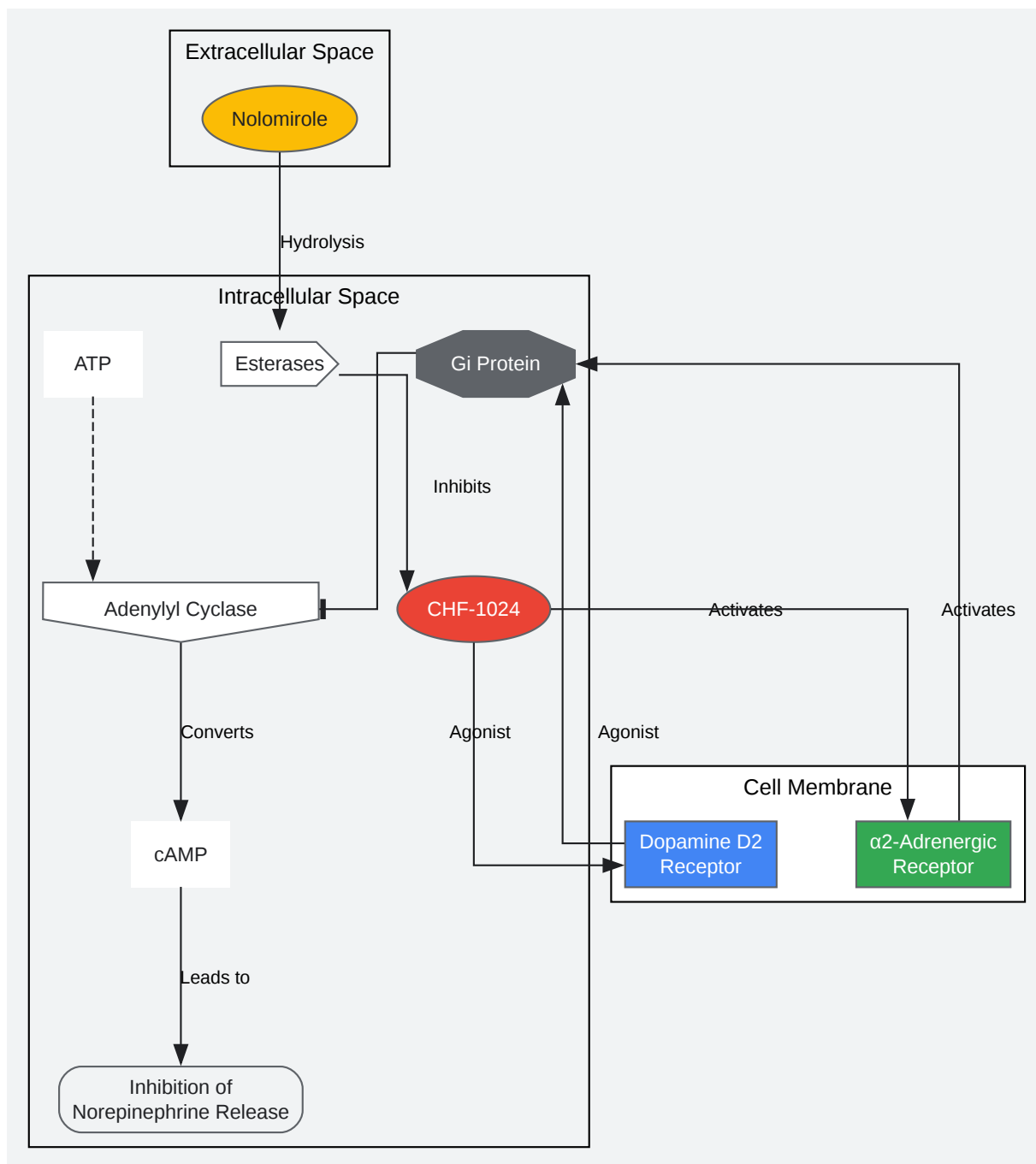
Parameter	Value	Source
Dopamine D2 Receptor Affinity (K <sub>i</sub> )		
(-)-enantiomer	120 nM	[1]
(+)-enantiomer	2,400 nM	[1]
α2-Adrenergic Receptor Affinity (K <sub>i</sub> )		
(-)-enantiomer	130 nM	[1]
(+)-enantiomer	1,600 nM	[1]
Elimination Half-life (Nolomirole)	3 hours	[1]

## Mechanism of Action and Signaling Pathways

Nolomirole, through its active metabolite CHF-1024, exerts its pharmacological effects by stimulating two types of G protein-coupled receptors (GPCRs): dopamine D2 receptors and α2-adrenergic receptors. Both of these receptors are coupled to inhibitory G proteins (G<sub>i/o</sub>).

Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP has several downstream effects, including the modulation of ion channel activity and the inhibition of neurotransmitter release.

## Signaling Pathway of Nolomirole (via CHF-1024)



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Caption: Nolomirole is converted to CHF-1024, which activates D2 and α2 receptors.

## Preclinical Studies

Several preclinical studies were conducted to evaluate the efficacy and safety of Nolomirole and its active metabolite, CHF-1024. A key study investigated the effects of Nolomirole in a rat model of monocrotaline-induced congestive heart failure.

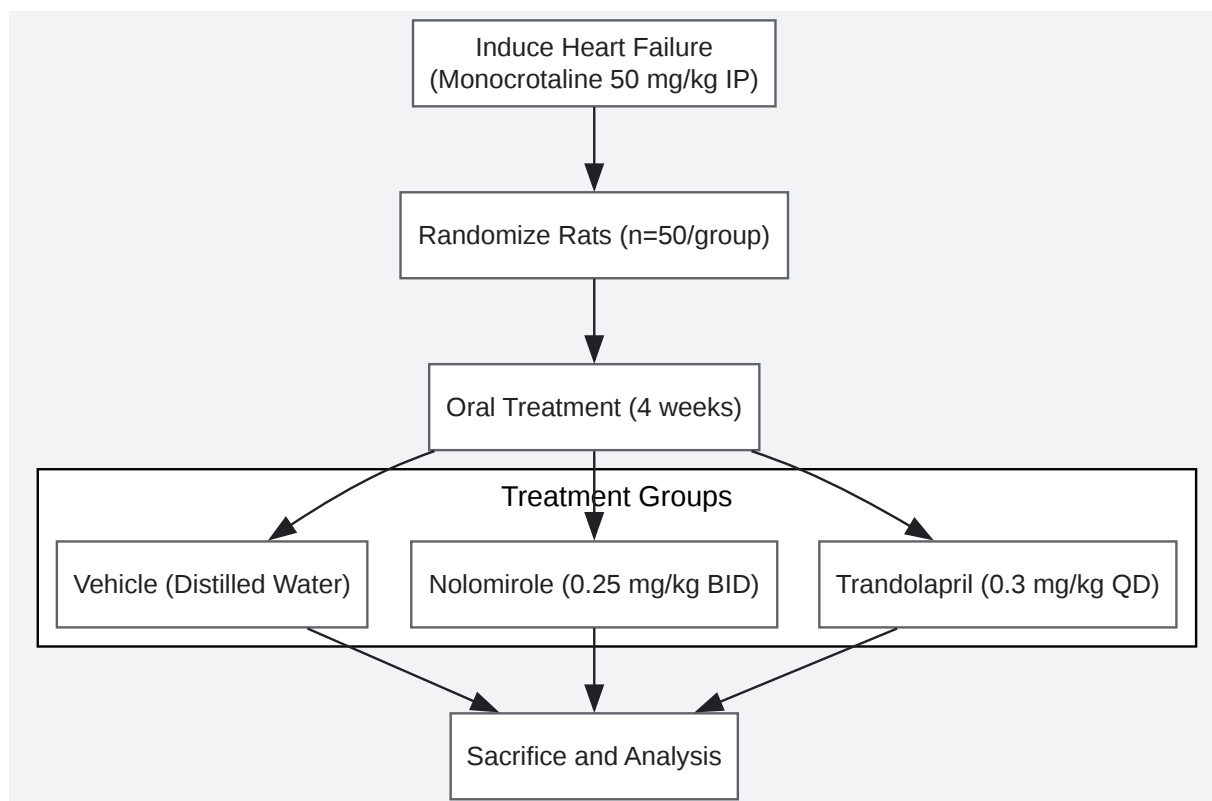
### Key Preclinical Study: Monocrotaline-Induced Heart Failure in Rats

- Objective: To evaluate the effects of Nolomirole on heart hypertrophy and neuroendocrine alterations in a rat model of congestive heart failure.
- Methodology:
  - Heart failure was induced in rats by a single intraperitoneal injection of monocrotaline (50 mg/kg).
  - Three days after induction, rats were randomized to receive oral treatment with either a vehicle (distilled water), Nolomirole (0.25 mg/kg twice daily), or trandolapril (an ACE inhibitor, 0.3 mg/kg once daily) for four weeks.
  - After the treatment period, animals were sacrificed, and various parameters were assessed, including heart hypertrophy (atria and ventricles), plasma levels of atrial natriuretic peptide (ANP) and aldosterone, and tissue norepinephrine concentration.[2]
- Results:
  - Nolomirole significantly reduced the hypertrophy of the right atria and ventricles.[2]
  - It also lowered the plasma levels of ANP and reduced the presence of pleural and peritoneal effusions.[2]
  - Furthermore, Nolomirole attenuated the depletion of norepinephrine in the right ventricle. [2]

## Preclinical Data Summary

Parameter	Vehicle Group	Nolomirole Group	Trandolapril Group
Right Atrial Hypertrophy	Significant	Reduced	Reduced
Right Ventricular Hypertrophy	Significant	Reduced	Reduced
Plasma ANP Levels	Elevated	Reduced	Reduced
Pleural/Peritoneal Effusions	Present	Reduced	Reduced
Right Ventricle Norepinephrine	Depleted	Attenuated	Attenuated

## Experimental Workflow: Preclinical Heart Failure Model



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Caption: Workflow of the preclinical study in a rat model of heart failure.

## Clinical Development and Discontinuation

**Nolomirole hydrochloride** underwent a clinical development program for the treatment of heart failure, culminating in Phase 3 clinical trials. However, detailed results from these trials are not publicly available. The development of the drug was discontinued by Chiesi Farmaceutici after the completion of these trials. The specific reasons for the discontinuation have not been officially published.

Due to the lack of publicly available data, a detailed summary of the clinical trial results, including patient demographics, primary and secondary endpoints, and outcomes, cannot be provided.

## Experimental Protocols

### Radioligand Binding Assay for Receptor Affinity (Illustrative Protocol)

This is a representative protocol for determining the binding affinity ( $K_i$ ) of a compound like CHF-1024 to dopamine D2 and  $\alpha_2$ -adrenergic receptors.

- Objective: To determine the in vitro binding affinity of CHF-1024 for dopamine D2 and  $\alpha_2$ -adrenergic receptors.
- Materials:
  - Cell membranes expressing human recombinant dopamine D2 or  $\alpha_2$ -adrenergic receptors.
  - Radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Rauwolscine for  $\alpha_2$  receptors).
  - CHF-1024 at various concentrations.
  - Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, pH 7.4).
  - Non-specific binding competitor (e.g., Haloperidol for D2, Phentolamine for  $\alpha_2$ ).

- Glass fiber filters.
- Scintillation counter.
- Procedure:
  - Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of CHF-1024 or the non-specific binding competitor.
  - Incubate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
  - Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.
  - Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
  - Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
  - Data Analysis:
    - Total binding is measured in the absence of a competitor.
    - Non-specific binding is measured in the presence of a high concentration of the non-specific competitor.
    - Specific binding is calculated as Total Binding - Non-specific Binding.
    - The IC50 (concentration of CHF-1024 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
    - The Ki value is calculated from the IC50 using the Cheng-Prusoff equation:  $K_i = \frac{IC_{50}}{1 + [L]/K_d}$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## Conclusion

**Nolomirole hydrochloride** was a promising drug candidate for the treatment of heart failure, with a novel mechanism of action targeting both dopamine D2 and  $\alpha$ 2-adrenergic receptors. Preclinical studies demonstrated its potential to favorably modulate the neurohormonal dysregulation characteristic of heart failure. However, despite reaching late-stage clinical development, the program was discontinued. The lack of publicly available clinical data precludes a definitive conclusion on its efficacy and safety in humans. The story of **Nolomirole hydrochloride** serves as an important case study in the challenges of drug development for complex cardiovascular diseases.

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## References

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- [2. Effect of nolomirole on monocrotaline-induced heart failure \[pubmed.ncbi.nlm.nih.gov\]](#)
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